molecular formula C7H14ClNO B577421 2,2-Dimethylpiperidin-4-one hydrochloride CAS No. 1303968-37-7

2,2-Dimethylpiperidin-4-one hydrochloride

Cat. No.: B577421
CAS No.: 1303968-37-7
M. Wt: 163.645
InChI Key: WFLSRZDZQPQMBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Dimethylpiperidin-4-one hydrochloride typically involves the reaction of 2,2-Dimethylpiperidin-4-one with hydrochloric acid. The reaction conditions usually include room temperature and a sealed environment to prevent moisture ingress .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the crystallization or crystallization pulverization methods to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different piperidinone derivatives, while reduction can produce various amines .

Scientific Research Applications

2,2-Dimethylpiperidin-4-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethylpiperidin-4-one hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other biologically active molecules, influencing different biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylpiperidin-4-one hydrochloride is unique due to its specific combination of functional groups and reactivity. Its ability to undergo various chemical reactions and serve as an intermediate in multiple synthetic pathways makes it valuable in research and industrial applications .

Properties

IUPAC Name

2,2-dimethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLSRZDZQPQMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-37-7
Record name 4-Piperidinone, 2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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